molecular formula C7H10O2 B14449991 (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol CAS No. 77023-02-0

(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol

Cat. No.: B14449991
CAS No.: 77023-02-0
M. Wt: 126.15 g/mol
InChI Key: ZBBHXNGZHKUXSV-UHFFFAOYSA-N
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Description

(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol: is a bicyclic organic compound featuring an oxirane ring fused to a cyclohexene ring. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted oxiranes.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Potential applications in drug development due to its unique structural properties.

Industry:

Mechanism of Action

The mechanism of action for (7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol involves its reactivity due to the strained oxirane ring. This ring can open under various conditions, allowing the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • (3,4-Epoxycyclohexyl)ethyltrimethoxysilane
  • 3-Glycidyloxypropyltrimethoxysilane
  • 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Uniqueness:

Properties

CAS No.

77023-02-0

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]hept-3-en-1-ylmethanol

InChI

InChI=1S/C7H10O2/c8-5-7-4-2-1-3-6(7)9-7/h1-2,6,8H,3-5H2

InChI Key

ZBBHXNGZHKUXSV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2(C1O2)CO

Origin of Product

United States

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